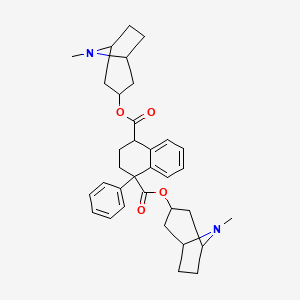
Belladonnine
Übersicht
Beschreibung
Belladonna, also known as Atropa belladonna, is a perennial herbaceous plant native to Europe, North Africa, and Western Asia. It has a long history of use in traditional medicine and is still used today for its medicinal properties. The plant contains several alkaloids, including atropine, hyoscyamine, and scopolamine, which are known to have a variety of physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Application in Medicine
Belladonna, also known as Atropa belladonna or deadly nightshade, is a perennial herbaceous plant in the nightshade family Solanaceae . Its roots, leaves, and fruits contain Hyoscyamine, Scopolamine, and mostly, Atropine . These alkaloids are naturally-occurring muscarinic antagonists .
Method of Application
The method of application depends on the specific medical condition being treated. The alkaloids can be extracted and used in various forms such as tablets, ointments, or injections.
Results or Outcomes
Belladonna has been used for its anticholinergic, antispasmodic, mydriatic, anti-inflammatory, antimicrobial, and broncho-dilatory characteristics . It has been effective in the treatment of acute encephalitis, parkinsonism, depression, airway obstructive diseases, motion sickness, gastro-intestinal and urinary infections, myocardial ischemia, and many other disorders .
Application in Cosmetics
During the Middle Ages, the Atropa belladonna plant extract was employed by women as eye drops that made their facial features attractive by dilating the pupils of their eyes .
Method of Application
The extract was used as eye drops. However, this practice is no longer in use due to its harmful effects on humans, including enhanced heart rate, blurred vision, and ultimately results in blindness .
Results or Outcomes
The use of belladonna as a cosmetic product resulted in dilated pupils, which were considered attractive. However, the harmful effects outweighed the cosmetic benefits .
Application in Gastrointestinal Disorders
Belladonna has been used in the treatment of various gastrointestinal disorders .
Method of Application
Belladonna is often used in combination with other substances. For example, it can be combined with Aluminium glycinate for the symptomatic treatment of acid reflux . It can also be combined with Activated charcoal, Magnesium hydroxide, and Peppermint oil to treat bloating .
Results or Outcomes
The use of Belladonna in these combinations has been reported to be effective in managing the symptoms of these gastrointestinal disorders .
Application in Menopausal Symptoms
Belladonna has been used to manage menopausal symptoms .
Method of Application
Belladonna can be used in combination with Phenobarbital and Ergotamine to manage menopausal symptoms .
Results or Outcomes
The use of Belladonna in this combination has been reported to be effective in managing the symptoms of menopause .
Eigenschaften
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965277 | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Belladonna total alkaloids | |
CAS RN |
510-25-8 | |
| Record name | Belladonnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






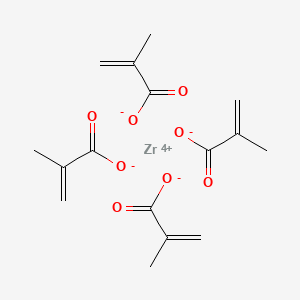
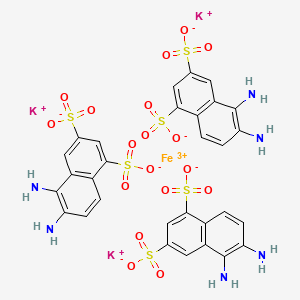
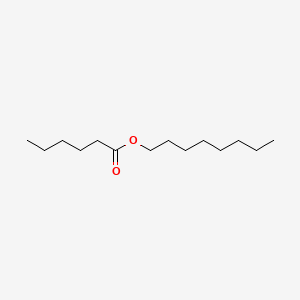



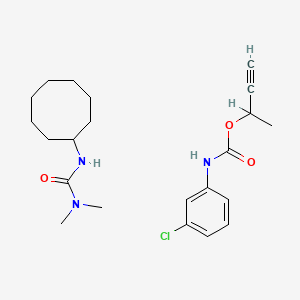
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)


